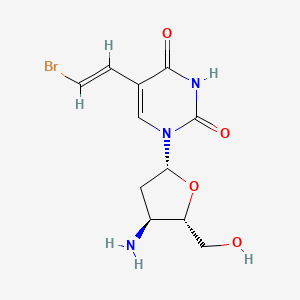
5-(2-Bromovinyl)-3-amino-2',3'-dideoxyuridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Bromovinyl)-3-amino-2',3'-dideoxyuridine is a synthetic compound with a complex molecular structure It is characterized by the presence of an oxolan ring, a pyrimidine ring, and a bromoethenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Common reagents used in the synthesis include bromine, pyrimidine derivatives, and various catalysts to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 5-(2-Bromovinyl)-3-amino-2',3'-dideoxyuridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The bromoethenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to achieve the desired transformations .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Applications De Recherche Scientifique
5-(2-Bromovinyl)-3-amino-2',3'-dideoxyuridine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-(2-Bromovinyl)-3-amino-2',3'-dideoxyuridine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved .
Comparaison Avec Des Composés Similaires
- 1-[(2R,4S,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
- 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-iodopyrimidin-2(1H)-one
Comparison: Compared to similar compounds, 5-(2-Bromovinyl)-3-amino-2',3'-dideoxyuridine is unique due to the presence of the bromoethenyl group, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research applications .
Propriétés
Numéro CAS |
80646-53-3 |
|---|---|
Formule moléculaire |
C11H14BrN3O4 |
Poids moléculaire |
332.15 g/mol |
Nom IUPAC |
1-[(2R,4S,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-5-[(E)-2-bromoethenyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H14BrN3O4/c12-2-1-6-4-15(11(18)14-10(6)17)9-3-7(13)8(5-16)19-9/h1-2,4,7-9,16H,3,5,13H2,(H,14,17,18)/b2-1+/t7-,8+,9+/m0/s1 |
Clé InChI |
WJHJONRRQDUUDU-PIXDULNESA-N |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=CBr)CO)N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/Br)CO)N |
SMILES canonique |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=CBr)CO)N |
Synonymes |
3'-amino-5-BVDU 5-(2-bromovinyl)-3-amino-2',3'-dideoxyuridine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















